molecular formula C14H18N4O3 B2844510 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid CAS No. 1987083-96-4

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid

Cat. No.: B2844510
CAS No.: 1987083-96-4
M. Wt: 290.323
InChI Key: MGDMNFIECVITNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.C6H5NO2/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;8-6(9)5-2-1-3-7-4-5/h7,9H,2-5H2,1H3;1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMNFIECVITNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2.C1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) typically involves the formation of the 1,2,4-oxadiazole ring followed by its coupling with nicotinic acid and piperidine. One common method involves the cyclization of amidoxime with acyl chloride to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as hydrochloric acid (HCl) at controlled temperatures ranging from 0°C to 110°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, the use of industrial-grade solvents and reagents, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes characteristic reactions due to its electron-deficient nature and labile N–O bond:

Nucleophilic Substitution

  • The oxadiazole ring reacts with nucleophiles at the C-5 position. For example, hydrolysis under acidic or basic conditions cleaves the ring, yielding intermediates like amidoximes or nitriles. In related compounds, hydrolysis of 1,2,4-oxadiazoles with aqueous HCl produces carboxylic acid derivatives .

  • Piperidine substituents at C-5 enhance stability but do not preclude ring-opening under harsh conditions.

Electrophilic Aromatic Substitution

  • The oxadiazole ring’s electron-withdrawing nature directs electrophiles to the pyridine ring. Halogenation or nitration of pyridine-3-carboxylic acid derivatives typically occurs at the para position relative to the carboxylic acid group .

Piperidine Substitution Reactions

The piperidin-2-yl group participates in alkylation, acylation, and redox reactions:

N-Alkylation/Acylation

  • Piperidine’s secondary amine reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form tertiary amines or amides. For example, N-methylation of piperidine derivatives is achieved using CH₃I in the presence of a base .

Oxidation

  • Piperidine rings are oxidized to piperidinones using agents like KMnO₄ or RuO₄. This reactivity is critical in metabolic studies of similar alkaloids .

Pyridine-3-Carboxylic Acid Functionalization

The carboxylic acid group enables esterification, amidation, and decarboxylation:

Esterification

  • Reaction with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) yields esters. For instance, pyridine-3-carboxylic acid forms ethyl esters with 85–90% efficiency .

Amidation

  • Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces amides. This is utilized in drug design to enhance bioavailability .

Decarboxylation

  • Thermal decarboxylation at 200–250°C yields pyridine derivatives, though this is less common due to competing decomposition of the oxadiazole ring .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Brominated pyridine derivatives undergo coupling with aryl boronic acids. For example, 5-bromo-pyridin-3-yl-oxadiazole reacts with phenylboronic acid to form biaryl products .

Buchwald-Hartwig Amination

  • Amination of halogenated pyridines introduces amine groups, enabling further functionalization .

Reduction of Oxadiazole

  • Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole, though this is rarely employed due to structural instability .

Oxidation of Piperidine

  • As noted earlier, piperidine oxidizes to piperidinone derivatives under strong oxidizing conditions.

Table: Representative Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Product Yield Source
Hydrolysis (Oxadiazole)6M HCl, reflux, 4hPiperidine-2-carboxamide70–75%
EsterificationEtOH, H₂SO₄, 80°C, 6hPyridine-3-carboxylic acid ethyl ester85–90%
N-Alkylation (Piperidine)CH₃I, K₂CO₃, DMF, RT, 12hN-Methylpiperidine derivative60–65%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, DME, 100°CBiaryl-oxadiazole hybrid55–60%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with CO₂ release from the carboxylic acid group .

  • Photodegradation : UV light induces ring-opening in oxadiazole, forming nitrile oxides .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cancer cell proliferation across various human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers .

Case Study:
A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that demonstrated potent cytotoxic effects against MCF-7 and HCT-116 cell lines with IC50 values as low as 0.19 µM. The mechanism involves apoptosis induction via caspase activation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have reported that certain oxadiazole derivatives can significantly reduce inflammation in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Case Study:
In vivo studies using carrageenan-induced paw edema models revealed that oxadiazole derivatives inhibited edema with efficacy comparable to standard anti-inflammatory drugs like Indomethacin .

Cyclooxygenase Inhibition

The compound is noted for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. This inhibition suggests potential applications in pain management and cancer therapy .

Mechanism of Action

The mechanism of action of nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The nicotinic acid component may contribute to the compound’s overall biological activity by interacting with nicotinic acid receptors and influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

1,2,4-Oxadiazole Derivatives

Table 1: Key 1,2,4-Oxadiazole Derivatives and Their Properties
Compound Substituents Biological Activity/Application Key Reference
3-Methyl-5-piperidin-2-yl-1,2,4-oxadiazole 3-methyl, 5-piperidinyl Anti-inflammatory, enzyme inhibition
5-Methyl-3-phenyl-1,2,4-oxadiazole 3-phenyl, 5-methyl Dual COX/LOX inhibition (anti-inflammatory)
5-Ethyl-3-isocyanomethyl-1,2,4-oxadiazole 3-isocyanomethyl, 5-ethyl Intermediate in organic synthesis
2-(3-Methyl-oxadiazol-5-yl)piperidine HCl Piperidine HCl salt Improved solubility, potential CNS targeting

Key Observations:

  • Anti-inflammatory Activity : The piperidine-substituted oxadiazole may exhibit enhanced solubility and BBB penetration compared to phenyl-substituted analogs (e.g., 5-methyl-3-phenyl-1,2,4-oxadiazole), which could translate to improved in vivo efficacy .
  • Synthetic Utility: Isocyanomethyl derivatives (e.g., 5-ethyl-3-isocyanomethyl-1,2,4-oxadiazole) are primarily used as intermediates, lacking direct therapeutic relevance .

Pyridinecarboxylic Acid Derivatives

Table 2: Pyridinecarboxylic Acids and Their Functional Roles
Compound Substituents Biological Role/Application Key Reference
Pyridine-3-carboxylic acid (niacin) 3-carboxylic acid Vitamin B3, NAD+ synthesis, neuroprotection
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine ring, 1-methyl Prodrug candidate (stability studies)
Pyridine-3-carboxamide 3-carboxamide Metabolite in NAD+ pathway
5-Methoxycarbonyl-pyridine-3-carboxylic acid 5-methoxycarbonyl Inactive metabolite of therapeutic drugs

Key Observations:

  • Therapeutic Versatility : Pyridine-3-carboxylic acid’s dual role as a vitamin and neuroprotector distinguishes it from analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which are explored primarily as prodrugs .
  • Metabolic Fate : Derivatives such as 5-methoxycarbonyl-pyridine-3-carboxylic acid are inactive metabolites, highlighting the importance of substituent positioning for bioactivity .

Pharmacological Potential of 3-Methyl-5-piperidin-2-yl-1,2,4-oxadiazole

  • Anti-inflammatory Action : Similar to phenyl-substituted oxadiazoles, this compound may inhibit NF-κB, a mediator of pro-inflammatory cytokines . Piperidine substitution could enhance binding to enzyme active sites, as seen in related piperidinyl-oxadiazole hybrids .
  • Stability and Synthesis : Boc-protected piperidinyl intermediates (e.g., N-Boc-piperidinyl-pyrazole-carboxylates) suggest feasible synthetic routes, though stability under physiological conditions requires further study .

Pyridine-3-carboxylic Acid in Disease Modulation

  • Neuroprotection: In a haloperidol-induced Parkinson’s disease model, pyridine-3-carboxylic acid reduced motor deficits by promoting NAD+ synthesis and monocyte polarization .
  • Drug Delivery : Its structural similarity to CNS-penetrating drugs (e.g., logP ~0.5, hydrogen-bonding capacity) supports its use as a carrier for brain-targeted therapeutics .

Biological Activity

The compound 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole; pyridine-3-carboxylic acid represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring fused with a piperidine moiety and a pyridine-3-carboxylic acid group. The oxadiazole ring is known for its electron-withdrawing properties, which enhance the compound's reactivity and biological activity.

Table 1: Structural Characteristics

ComponentStructure
OxadiazoleOxadiazole
PiperidinePiperidine
Pyridine-3-carboxylic acidPyridine

The biological activity of this compound is primarily attributed to its ability to inhibit the Sonic Hedgehog (Shh) signaling pathway , which is implicated in various cancers. Shh pathway activation is associated with tumorigenesis in basal cell carcinoma, medulloblastoma, and other malignancies. The compound acts as an antagonist to the Smoothened (Smo) receptor within this pathway, thereby hindering cancer cell proliferation and survival .

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. A study revealed that compounds similar to 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole showed significant cytotoxic effects against various cancer cell lines including:

  • MCF-7 (breast adenocarcinoma)
  • U937 (acute monocytic leukemia)
  • CEM (T acute lymphoblastic leukemia)

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference Compound
MCF-715.63Tamoxifen
U9370.12–2.78Doxorubicin
CEMSub-micromolarLambertianic Acid

The cytotoxicity was assessed using flow cytometry assays that indicated these compounds induced apoptosis in a dose-dependent manner .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies have indicated that derivatives exhibit significant inhibition against Mycobacterium tuberculosis with high efficacy at low concentrations. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5mug/mL0.5\\mu g/mL against wild-type strains .

Case Studies

  • Hepatocellular Carcinoma Treatment : A recent study identified derivatives as novel agonists for human caseinolytic protease P (HsClpP), suggesting their potential in treating hepatocellular carcinoma by enhancing mitochondrial homeostasis .
  • In Vivo Studies : Further evaluations indicated that these compounds could selectively inhibit human carbonic anhydrases at nanomolar concentrations, showcasing their potential as therapeutic agents for various cancers .

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